molecular formula C23H24FN5O2S B2435148 3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide CAS No. 1112371-81-9

3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide

Cat. No.: B2435148
CAS No.: 1112371-81-9
M. Wt: 453.54
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide is a useful research compound. Its molecular formula is C23H24FN5O2S and its molecular weight is 453.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-butan-2-yl-3-[1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2S/c1-3-15(2)25-20(30)12-13-28-21(31)18-6-4-5-7-19(18)29-22(28)26-27-23(29)32-14-16-8-10-17(24)11-9-16/h4-11,15H,3,12-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLRMUSWANZGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopentyl-N-[1,3-diethyl-2-oxo-6-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-5-yl]propanamide (CAS Number: 1112371-81-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H24FN5O2SC_{23}H_{24}FN_{5}O_{2}S and a molecular weight of 453.5 g/mol. The structure features a benzimidazole core with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24FN5O2S
Molecular Weight453.5 g/mol
CAS Number1112371-81-9

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of benzimidazole can inhibit bacterial growth, suggesting a potential application in treating infections caused by resistant strains .

Enzyme Inhibition

The compound's structure suggests it may act as an enzyme inhibitor. Specifically, studies on related compounds have shown that they can inhibit certain enzymes involved in bacterial virulence, such as type III secretion systems (T3SS). For instance, a related benzimidazole derivative displayed significant inhibition of T3SS-mediated secretion in C. rodentium, indicating that similar mechanisms may be applicable to this compound .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the inhibition of specific enzymes and receptors may play a crucial role in its antimicrobial and anti-inflammatory properties. The presence of the phenylsulfonyl group is particularly noteworthy as it is known to enhance binding affinity to target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Inhibition of Bacterial Secretion : One study reported that a benzimidazole derivative inhibited T3SS in C. rodentium at concentrations significantly lower than those required for cytotoxicity. This suggests potential therapeutic applications in treating bacterial infections without harming host cells .
  • Cytotoxicity Assessment : In vitro assays have been conducted to assess the cytotoxic effects of similar compounds on human cell lines. Results indicated low cytotoxicity at therapeutic concentrations, supporting the safety profile for potential drug development .
  • Pharmacological Screening : A comprehensive screening assay evaluated various benzimidazole derivatives for their pharmacological properties, including their ability to modulate enzyme activity and receptor interactions. The findings highlighted the potential of these compounds as lead candidates for drug development targeting infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclopentyl-N-[...]propanamide, and how are yields maximized?

  • Methodology : Utilize multi-step protocols involving nucleophilic substitution and sulfonylation reactions under controlled conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) . Monitor reaction progression via NMR spectroscopy and mass spectrometry to confirm intermediate formation and purity . Optimize parameters like temperature, solvent polarity, and catalyst loading using Design of Experiments (DOE) to minimize trial-and-error approaches .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodology : Combine 1H/13C NMR to map proton environments and carbon frameworks, particularly for the benzimidazole and cyclopentyl moieties. Use high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. For sulfonyl group analysis, FT-IR can confirm S=O stretching vibrations (~1350–1150 cm⁻¹) .

Q. How can initial bioactivity screening be designed to assess therapeutic potential?

  • Methodology : Conduct in vitro assays targeting receptors or enzymes structurally related to the compound’s benzimidazole and sulfonyl groups (e.g., kinase inhibition or antimicrobial activity screens). Use dose-response curves to determine IC50 values and compare with structurally similar analogs (e.g., imidazoline or thiazole derivatives) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodology : Perform meta-analysis of datasets, accounting for variables like assay conditions (pH, temperature) and cell line specificity. Use molecular docking to predict binding affinities to biological targets and validate with surface plasmon resonance (SPR) to measure real-time interactions . Cross-reference with analogs (e.g., N-(5-chloro-2-cyanophenyl) derivatives) to identify structural determinants of activity .

Q. What computational strategies enhance reaction optimization for derivatives of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Integrate machine learning with experimental data to predict optimal conditions (e.g., solvent, catalyst) using platforms like ICReDD’s reaction path search methods . Validate predictions with small-scale parallel reactors .

Q. How can structure-activity relationships (SAR) be rigorously explored for this compound?

  • Methodology : Synthesize derivatives with systematic modifications (e.g., substituents on the phenylsulfonyl or cyclopentyl groups). Use multivariate analysis to correlate structural features (e.g., logP, steric bulk) with bioactivity. Compare with analogs like 3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide to identify conserved pharmacophores .

Q. What advanced separation techniques improve purification of this compound from complex mixtures?

  • Methodology : Employ preparative HPLC with chiral columns for enantiomeric resolution or membrane filtration for size-based separation. Optimize solvent gradients using CRDC guidelines for chemical engineering design (e.g., RDF2050104: Membrane and separation technologies) .

Q. How do environmental factors (e.g., pH, light) influence the compound’s stability during storage?

  • Methodology : Conduct accelerated stability studies under varied conditions (40°C/75% RH, UV exposure) and monitor degradation via LC-MS . Identify degradation products and propose stabilization strategies (e.g., lyophilization or antioxidant additives) .

Methodological Considerations for Data Contradictions

  • Cross-Validation : Replicate experiments across independent labs to isolate protocol-specific artifacts .
  • Statistical Rigor : Apply ANOVA or Bayesian inference to assess significance of conflicting results, ensuring adequate sample sizes and controls .
  • Structural Elucidation : Use X-ray crystallography or 2D NMR (e.g., COSY, NOESY) to confirm stereochemical assignments and rule out isomer-related discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.